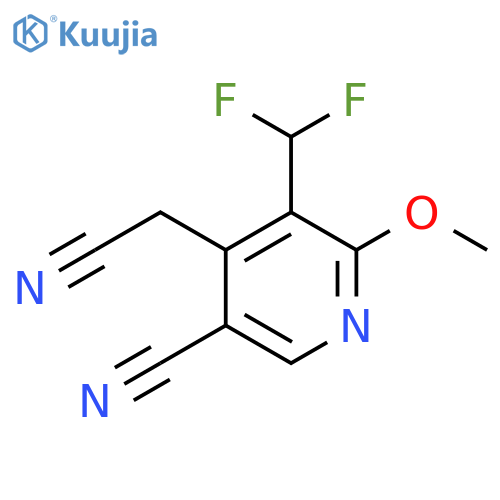Cas no 1804729-77-8 (5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)

1804729-77-8 structure
商品名:5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile
CAS番号:1804729-77-8
MF:C10H7F2N3O
メガワット:223.178888559341
CID:4877324
5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile
-
- インチ: 1S/C10H7F2N3O/c1-16-10-8(9(11)12)7(2-3-13)6(4-14)5-15-10/h5,9H,2H2,1H3
- InChIKey: VOHJCHXAOQHFPA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=NC=C(C#N)C=1CC#N)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 329
- トポロジー分子極性表面積: 69.7
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040818-1g |
5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile |
1804729-77-8 | 97% | 1g |
$1,460.20 | 2022-04-01 |
5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile 関連文献
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
1804729-77-8 (5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile) 関連製品
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
